(R)-3-Fluoroazepane hydrochloride
Description
(R)-3-Fluoroazepane hydrochloride is a chiral, fluorinated derivative of azepane (a seven-membered saturated amine ring). The compound features a fluorine atom at the R-configured third position of the azepane ring, which significantly influences its electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a critical feature for pharmaceutical applications.
Properties
Molecular Formula |
C6H13ClFN |
|---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
(3R)-3-fluoroazepane;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
BXZOIGGEBUEIIX-FYZOBXCZSA-N |
Isomeric SMILES |
C1CCNC[C@@H](C1)F.Cl |
Canonical SMILES |
C1CCNCC(C1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoroazepane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through cyclization reactions involving appropriate precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Fluoroazepane hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoroazepane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azepanes.
Scientific Research Applications
®-3-Fluoroazepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Fluoroazepane hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds




Key Observations :
- Ring Size : (R)-3-Fluoroazepane’s seven-membered azepane ring offers conformational flexibility compared to memantine’s rigid adamantane or fluoxetine’s aromatic systems.
- Fluorination : Unlike fluoxetine’s trifluoromethyl group, the single fluorine in (R)-3-Fluoroazepane may reduce steric bulk while maintaining electronegativity-driven interactions.
Physicochemical Properties
| Property | (R)-3-Fluoroazepane HCl | Memantine HCl | Fluoxetine HCl | Benzydamine HCl |
|---|---|---|---|---|
| Molecular Weight | ~168.6 g/mol (est.) | 215.8 g/mol | 345.8 g/mol | 309.8 g/mol |
| LogP (Lipophilicity) | ~1.2 (est.) | 3.0 | 4.0 | 3.5 |
| Water Solubility | High (HCl salt) | Moderate | Low | Moderate |
| pKa | ~9.1 (amine) | 10.3 | 8.7 | 9.5 |
Key Observations :
- The smaller size and fluorine substitution in (R)-3-Fluoroazepane HCl likely contribute to lower logP compared to fluoxetine or benzydamine, suggesting improved aqueous solubility.
- The hydrochloride salt form enhances solubility across all compounds, but memantine’s adamantane core reduces solubility relative to azepane derivatives.
Pharmacological Profiles
Key Observations :
- Fluorinated amines like (R)-3-Fluoroazepane HCl are often investigated for CNS applications due to fluorine’s ability to enhance blood-brain barrier penetration.
- Unlike memantine or fluoxetine, (R)-3-Fluoroazepane lacks a defined therapeutic target, highlighting its status as a research tool.
Analytical Methods

Key Observations :
- While (R)-3-Fluoroazepane HCl lacks documented analytical protocols, methods for similar hydrochlorides (e.g., RP-HPLC for dosulepin ) could be adapted, with adjustments for fluorine’s UV absorption characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





